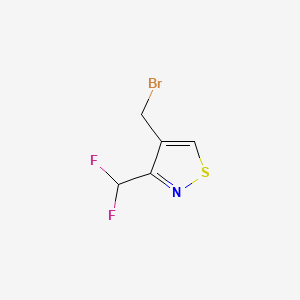![molecular formula C12H13NO3 B13462935 rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13462935.png)
rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a bicyclo[2.1.1]hexane core, which is a saturated, rigid framework that can impart stability and specific reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves a series of organic reactions. One common approach is the [2 + 2] cycloaddition reaction, which forms the bicyclo[2.1.1]hexane core. This reaction can be facilitated by photochemical methods, where light energy is used to drive the formation of the bicyclic structure . The resulting intermediate can then be further functionalized to introduce the 5-methylpyridin-3-yl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of products, depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used as a probe to study biochemical pathways and interactions. Its rigid structure may help in stabilizing certain conformations of biomolecules.
Medicine: The compound’s potential bioactivity makes it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s rigid structure allows it to fit into specific binding sites, potentially modulating the activity of its targets. This can lead to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds share the bicyclo[2.1.1]hexane core but differ in the substituents attached to the core.
Bicyclo[2.2.1]heptanes: These compounds have a similar bicyclic structure but with a different ring size and connectivity.
Bicyclo[3.1.1]heptanes: Another class of bicyclic compounds with a different ring system.
Uniqueness
rac-(1R,4S,5S)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[211]hexane-5-carboxylic acid is unique due to its specific substituents and the presence of the oxabicyclo[211]hexane core
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
(1S,4R,5R)-4-(5-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-7-2-8(5-13-4-7)12-3-9(16-6-12)10(12)11(14)15/h2,4-5,9-10H,3,6H2,1H3,(H,14,15)/t9-,10+,12-/m0/s1 |
Clé InChI |
HUWPRVHMOUCTIP-UMNHJUIQSA-N |
SMILES isomérique |
CC1=CC(=CN=C1)[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3 |
SMILES canonique |
CC1=CC(=CN=C1)C23CC(C2C(=O)O)OC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


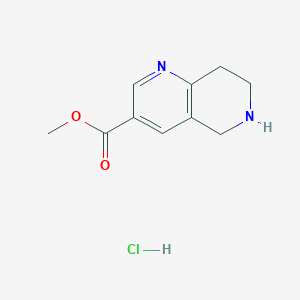

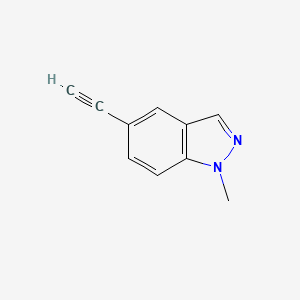
![tert-butyl N-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13462882.png)
![[3-(Difluoromethyl)oxolan-3-yl]methanethiol](/img/structure/B13462884.png)


amine hydrochloride](/img/structure/B13462900.png)
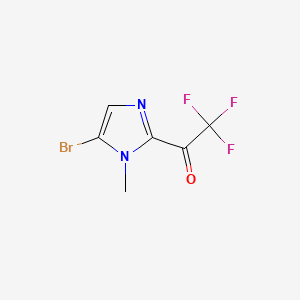
![rac-(1R,2S,4S)-2-(methoxymethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13462913.png)
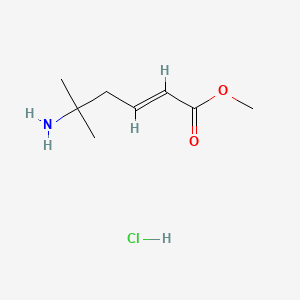
![4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13462921.png)
![rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13462922.png)
